

Spectroscopic Characterization of Dioctyldodecyl Dodecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dioctyldodecyl dodecanedioate*

Cat. No.: *B144591*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of **Dioctyldodecyl dodecanedioate**. This large, branched-chain diester is primarily used as an emollient and conditioning agent in cosmetic and personal care formulations.^[1] A thorough understanding of its structure through spectroscopic analysis is crucial for quality control, formulation development, and safety assessment.

Chemical Structure and Properties

Dioctyldodecyl dodecanedioate is the diester formed from the reaction of dodecanedioic acid and 2-octyldodecanol. Its structure consists of a central C12 linear dicarboxylic acid backbone esterified with two bulky C20 branched-chain alcohols.

Property	Value
Chemical Formula	C ₅₂ H ₁₀₂ O ₄
Molecular Weight	791.36 g/mol
IUPAC Name	Bis(2-octyldodecyl) dodecanedioate
CAS Number	129423-55-8

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for **Diocetyldodecyl dodecanedioate**, this section presents predicted data based on the known structure and spectroscopic principles for long-chain esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **Diocetyldodecyl dodecanedioate** is expected to be dominated by signals from the numerous methylene (-CH₂-) and methyl (-CH₃) groups in the long alkyl chains.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ 4.05	d	-CO-O-CH ₂ -CH-
~ 2.25	t	-CH ₂ -CO-O-
~ 1.60	m	-CH ₂ -CH ₂ -CO-O-
~ 1.55	m	-CO-O-CH ₂ -CH-
~ 1.25	br s	-(CH ₂) _n - (in all alkyl chains)
~ 0.88	t	-CH ₃

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, some carbon signals from the dodecanedioate backbone may overlap.

Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 173	C=O (Ester carbonyl)
~ 67	-CO-O-CH ₂ -CH-
~ 38	-CO-O-CH ₂ -CH-
~ 34	-CH ₂ -CO-O-
~ 31-32	-CH ₂ - (in long alkyl chains)
~ 29-30	-CH ₂ - (multiple overlapping signals)
~ 25	-CH ₂ -CH ₂ -CO-O-
~ 22	-CH ₂ -CH ₃
~ 14	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Diocetyldodecyl dodecanedioate** will be characterized by the prominent ester group and the long aliphatic chains.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955-2920	Strong	C-H stretch (asymmetric, -CH ₃ and -CH ₂)
2870-2850	Strong	C-H stretch (symmetric, -CH ₃ and -CH ₂)
1740-1735	Strong	C=O stretch (Ester carbonyl)
1465	Medium	C-H bend (-CH ₂ - scissoring)
1375	Medium	C-H bend (-CH ₃ symmetric bend)
1250-1160	Strong	C-O stretch (Ester, asymmetric)
1100-1000	Strong	C-O stretch (Ester, symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a large ester like **Diocetyldodecyl dodecanedioate**, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be most suitable to observe the molecular ion.

Predicted Mass Spectrometry Data

m/z	Ion
791.78	[M+H] ⁺
813.76	[M+Na] ⁺
790.77	[M] ⁺ (in high-resolution MS)

Common fragmentation patterns for long-chain esters include cleavage at the C-O bond of the ester and fragmentation along the alkyl chains.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of **Diocetyldodecyl dodecanedioate**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Diocetyldodecyl dodecanedioate**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , deuterated chloroform) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For ^1H NMR:
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay of 1-5 seconds.
- For ^{13}C NMR:
 - Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.
 - Set the spectral width to cover the range of 0 to 200 ppm.

- A larger number of scans will be required due to the low natural abundance of ^{13}C .
- A relaxation delay of 2-5 seconds is typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid/Oil):

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
- Place a small drop of the neat **Dioctyldodecyl dodecanedioate** sample directly onto the ATR crystal.
- If using salt plates (NaCl or KBr), place a drop of the sample on one plate and carefully place the second plate on top to create a thin film.

Instrumentation and Data Acquisition:

- Record a background spectrum of the clean, empty sample holder.
- Place the prepared sample in the spectrometer.
- Acquire the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (for ESI-MS):

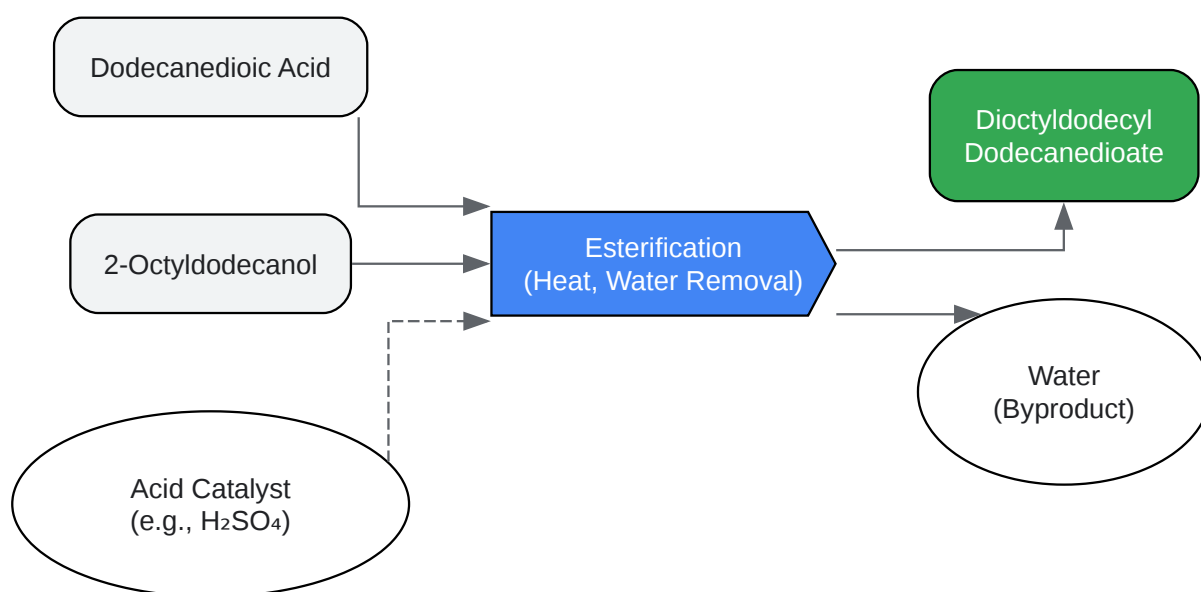
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute this stock solution to a final concentration of approximately $1\text{--}10\text{ }\mu\text{g/mL}$ with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Instrumentation and Data Acquisition:

- Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquire the mass spectrum in positive ion mode to observe protonated ($[\text{M}+\text{H}]^+$) or sodiated ($[\text{M}+\text{Na}]^+$) adducts.
- For fragmentation studies (MS/MS), the precursor ion of interest can be isolated and subjected to collision-induced dissociation (CID).

Synthesis Workflow

Diocetyldodecyl dodecanedioate is synthesized via a Fischer esterification reaction. This process involves the reaction of a dicarboxylic acid (dodecanedioic acid) with a branched alcohol (2-octyldodecanol) in the presence of an acid catalyst.



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Caption: Synthesis of **Diocetyldodecyl dodecanedioate** via Fischer Esterification.

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References

- 1. ewg.org [ewg.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of Dioctyldodecyl Dodecanedioate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144591#spectroscopic-data-for-dioctyldodecyl-dodecanedioate-characterization]

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